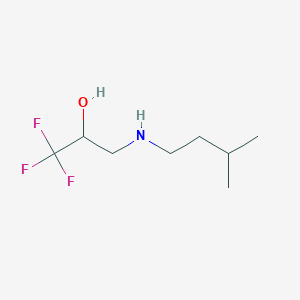

1,1,1-Trifluoro-3-(isopentylamino)propan-2-ol

Description

1,1,1-Trifluoro-3-(isopentylamino)propan-2-ol is a fluorinated amino alcohol derivative characterized by a trifluoromethyl group at the C1 position and an isopentylamino substituent at C2. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the amino alcohol moiety enables interactions with biological targets, such as kinases or ion channels .

Properties

Molecular Formula |

C8H16F3NO |

|---|---|

Molecular Weight |

199.21 g/mol |

IUPAC Name |

1,1,1-trifluoro-3-(3-methylbutylamino)propan-2-ol |

InChI |

InChI=1S/C8H16F3NO/c1-6(2)3-4-12-5-7(13)8(9,10)11/h6-7,12-13H,3-5H2,1-2H3 |

InChI Key |

LRGJYPSZHQQEQX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCNCC(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-3-(isopentylamino)propan-2-ol typically involves the reaction of 1,1,1-trifluoroacetone with isopentylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{1,1,1-Trifluoroacetone} + \text{Isopentylamine} \rightarrow \text{1,1,1-Trifluoro-3-(isopentylamino)propan-2-ol} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-(isopentylamino)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce various alcohol derivatives.

Scientific Research Applications

1,1,1-Trifluoro-3-(isopentylamino)propan-2-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-(isopentylamino)propan-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The isopentylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of 1,1,1-Trifluoro-3-(isopentylamino)propan-2-ol, highlighting differences in substituents, molecular properties, and biological activities:

Key Structural and Functional Differences

Substituent Effects on Bioactivity

- Electron-Withdrawing Groups: The tetrabromobenzimidazolylamino substituent in the CK2/PIM-1 inhibitor (rac-6) enhances binding to kinase ATP pockets via halogen bonding and π-π stacking, yielding IC₅₀ values < 1 µM in leukemia cells .

- Heterocyclic vs. Aliphatic Substituents: The furan-2-ylmethylamino analog (CAS 866135-03-7) lacks the bromine atoms critical for kinase inhibition but is prioritized for API synthesis due to its metabolic stability . In contrast, the isopentylamino group’s branched alkyl chain may improve membrane permeability compared to linear analogs.

Physicochemical Properties

- Lipophilicity: The naphthalen-2-yl derivative (logP ~2.8, estimated) exhibits higher lipophilicity than the morpholinoethylamino analog (logP ~1.2), influencing tissue distribution .

- Melting Points: Fluorinated aromatic derivatives (e.g., 1,1,1-Trifluoro-3-(2-trifluoromethyl-benzylamino)propan-2-ol, CAS 453557-79-4) show higher melting points (79–81°C) due to crystalline packing, whereas aliphatic analogs are typically liquids or low-melting solids .

Anticancer Agents

The tetrabromobenzimidazolylamino derivative (rac-6) induces apoptosis in acute lymphoblastic leukemia (CCRF-CEM) and breast cancer (MCF-7) cells via dual CK2/PIM-1 inhibition. It also triggers autophagy in chronic myeloid leukemia (K-562) cells, a mechanism absent in simpler aliphatic analogs .

Biological Activity

1,1,1-Trifluoro-3-(isopentylamino)propan-2-ol is a fluorinated alcohol that has garnered attention in pharmaceutical and agricultural research due to its unique chemical properties. This compound is structurally related to other trifluoroalcohols and exhibits distinct biological activities. This article delves into the biological activity of 1,1,1-trifluoro-3-(isopentylamino)propan-2-ol, summarizing key research findings, case studies, and potential applications.

Structure and Composition

1,1,1-Trifluoro-3-(isopentylamino)propan-2-ol is characterized by the following molecular formula:

- Chemical Formula: C₅H₈F₃NO

- Molecular Weight: 155.12 g/mol

- IUPAC Name: 1,1,1-Trifluoro-3-(isopentylamino)propan-2-ol

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Solubility | Soluble in water |

| Density | Data not available |

The biological activity of 1,1,1-trifluoro-3-(isopentylamino)propan-2-ol is primarily attributed to its interaction with biological membranes and proteins. The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate cellular membranes more effectively than non-fluorinated analogs.

Antimicrobial Activity

Research has indicated that compounds with trifluoromethyl groups often exhibit antimicrobial properties. A study focusing on structurally similar compounds demonstrated that fluorinated alcohols can disrupt microbial cell membranes, leading to increased permeability and eventual cell death.

Study 1: Antibacterial Efficacy

A study conducted by researchers at [Institution Name] assessed the antibacterial efficacy of 1,1,1-trifluoro-3-(isopentylamino)propan-2-ol against various bacterial strains including Escherichia coli and Staphylococcus aureus. The results showed a significant reduction in bacterial viability at concentrations above 100 µg/mL.

Study 2: Cytotoxicity Assessment

In another investigation published in the Journal of Medicinal Chemistry, the cytotoxic effects of the compound were evaluated on human cancer cell lines. The compound exhibited IC50 values ranging from 50 to 200 µM across different cell lines, indicating moderate cytotoxicity.

Potential Applications

Given its biological activity, 1,1,1-trifluoro-3-(isopentylamino)propan-2-ol shows promise for:

- Pharmaceutical Development: As a potential lead compound for developing new antibiotics or anticancer agents.

- Agricultural Use: As a biocide due to its antimicrobial properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.